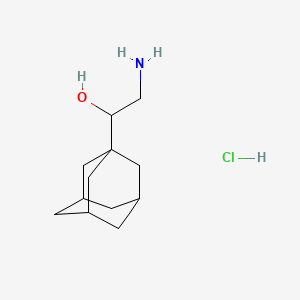![molecular formula C12H14N2OS B6145064 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1155998-28-9](/img/no-structure.png)
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine (5-MMPTMA) is a chemical compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a heterocyclic amine that has been found to possess unique reactivity and pharmacological properties. The compound is of particular interest due to its ability to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases.
Aplicaciones Científicas De Investigación
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been found to be a useful catalyst for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been studied for its potential therapeutic effects in certain diseases.
Mecanismo De Acción
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that the compound acts as a proton-transfer catalyst, allowing for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been found to act as an inhibitor of certain enzymes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine are not yet fully understood. However, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, the compound has been found to possess antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. The compound is relatively inexpensive, and the reaction is highly efficient and can be completed in a few hours. However, the compound is not water soluble and is not stable in aqueous solutions. Therefore, it is important to take proper precautions when handling the compound.
Direcciones Futuras
The potential future directions for research on 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine include further studies on its mechanism of action, the development of more efficient synthesis methods, and the development of new therapeutic applications. In addition, further research is needed to explore the compound’s potential to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases. Finally, further research is needed to explore the compound’s biochemical and physiological effects, as well as its potential toxicity.
Métodos De Síntesis
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine can be synthesized from a variety of starting materials, including 3-methoxyphenyl acetate, 4-methyl-1,3-thiazole-2-amine, and anhydrous magnesium sulfate. The reaction involves the condensation of the 3-methoxyphenyl acetate and the 4-methyl-1,3-thiazole-2-amine in the presence of anhydrous magnesium sulfate as a catalyst. The reaction proceeds in high yields and can be completed in a few hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base to form the desired product.", "Starting Materials": [ "3-methoxybenzyl chloride", "4-methyl-1,3-thiazol-2-amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methyl-1,3-thiazol-2-amine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1155998-28-9 |
Nombre del producto |
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



